1-(3-chloro-2-methylpropyl)-1H-imidazole hydrochloride
Overview
Description
1-(3-Chloro-2-methylpropyl)-1H-imidazole hydrochloride, otherwise known as CMIP-HCl, is an organic compound that is used in a variety of scientific applications. It is a colorless solid with a molecular weight of 206.57 g/mol and a melting point of 135-137°C. CMIP-HCl is a versatile compound that can be used in a variety of ways in the laboratory, and it has been applied to a wide range of scientific research applications.
Scientific Research Applications
Synthesis and Characterization
1-(3-chloro-2-methylpropyl)-1H-imidazole hydrochloride and its derivatives are synthesized through various chemical reactions involving imidazole and halogenated compounds. These compounds are characterized by their high conductivity, heat stability, and ability to dissolve inorganic salts and cellulose due to their high polarity and hydroxyl-rich microenvironment. Such properties make them suitable for synthesizing other ionic liquids or polyelectrolytes (Chen, 2010).
Chemical Reactions and Properties
Imidazole derivatives, including 1-(3-chloro-2-methylpropyl)-1H-imidazole hydrochloride, are involved in various nucleophilic additions and chemical transformations. These processes often result in the formation of novel compounds with unique structures and properties, showcasing the versatility of imidazole derivatives in organic synthesis and chemical research (Ohta et al., 2000).
Diazotransfer Reagents
Imidazole-based compounds, such as imidazole-1-sulfonyl azide hydrochloride, act as effective diazotransfer reagents. These reagents are crucial in converting primary amines into azides and activated methylene substrates into diazo compounds, facilitating various chemical reactions and syntheses (Goddard-Borger & Stick, 2007).
CO2 Capture
Ionic liquids derived from imidazole, including those with 1-(3-chloro-2-methylpropyl)-1H-imidazole hydrochloride, are explored for their potential in CO2 capture. Their ability to sequester CO2 reversibly highlights their applicability in addressing environmental concerns related to carbon emissions (Bates et al., 2002).
properties
IUPAC Name |
1-(3-chloro-2-methylpropyl)imidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2.ClH/c1-7(4-8)5-10-3-2-9-6-10;/h2-3,6-7H,4-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHZLEZOMUQDTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CN=C1)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-2-methylpropyl)-1H-imidazole hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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